Product packaging for O,P'-Methoxychlor(Cat. No.:CAS No. 30667-99-3)

O,P'-Methoxychlor

Cat. No.: B043144
CAS No.: 30667-99-3
M. Wt: 345.6 g/mol
InChI Key: KNLLPAOBVIKLDE-UHFFFAOYSA-N
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Description

O,P'-Methoxychlor is a primary metabolite and synthetic analog of the organochlorine insecticide methoxychlor. This compound is of significant interest in environmental toxicology and endocrine disruption research. Unlike the parent compound, which requires metabolic activation for full estrogenic activity, this compound and its further metabolites act as direct ligands for estrogen receptors (ERα and ERβ), functioning as potent endocrine disruptors. Its primary research value lies in modeling the mechanisms through which environmental chemicals can interfere with hormonal signaling, reproductive development, and function. Researchers utilize this compound to study the impact of xenoestrogens on gene expression, cellular proliferation, and developmental processes in vitro and in vivo. It serves as a critical reference standard in analytical chemistry for quantifying methoxychlor and its metabolites in environmental samples (e.g., water, soil) and biological matrices. Furthermore, it is a vital tool for investigating the metabolic pathways of organochlorine pesticides and their long-term ecotoxicological effects. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15Cl3O2 B043144 O,P'-Methoxychlor CAS No. 30667-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O2/c1-20-12-9-7-11(8-10-12)15(16(17,18)19)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLLPAOBVIKLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042231
Record name o,p'-Methoxychlor
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Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30667-99-3
Record name o,p'-Methoxychlor
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o,p-Methoxychlor
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Record name o,p'-Methoxychlor
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,P'-METHOXYCHLOR
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Environmental Fate and Transport of O,p Methoxychlor

Environmental Persistence and Degradation Dynamics of O,P'-Methoxychlor

This compound is characterized by its persistence in the environment, particularly in soil, where it can remain for extended periods. nih.gov Its degradation rate is significantly influenced by the presence or absence of oxygen, with faster breakdown occurring in aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) environments. orst.edu The compound binds tightly to soil particles and has low water solubility, which generally limits its mobility in moist soils. orst.edu However, factors such as high application rates and shallow water tables can increase the risk of groundwater contamination. orst.edu

Biotic Degradation Pathways

Microbial activity plays a crucial role in the breakdown of this compound in the environment. Both aerobic and anaerobic microorganisms are capable of transforming this pesticide, albeit through different metabolic pathways.

Under aerobic conditions, various microorganisms, including bacteria and fungi, can degrade this compound. For instance, in hydrosoils, the degradation of methoxychlor (B150320) to methoxychlor olefin (MDE) has been observed under aerobic conditions. orst.edu Some bacterial strains, such as Bradyrhizobium sp. strain 17-4, are capable of O-demethylation of methoxychlor, yielding monohydroxylated derivatives. nih.gov This process is considered a form of cometabolism, where the bacterium does not use the pesticide as a primary carbon source. nih.gov The white rot fungus Phanerochaete chrysosporium has been shown to mineralize methoxychlor, metabolizing it into several products, including a 1-dechloro derivative and a 2-hydroxy derivative. usda.govnih.gov Algae are also capable of degrading methoxychlor, with a reported half-life of less than two weeks for this process with some organisms. cdc.gov

Degradation ConditionKey ProcessResulting ProductsOrganisms Involved
Aerobic O-demethylation, HydroxylationMethoxychlor olefin (MDE), Monohydroxylated derivatives, 1-dechloro derivative, 2-hydroxy derivativeBradyrhizobium sp., Phanerochaete chrysosporium, Algae
Anaerobic Reductive Dechlorination1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane (methoxydichlor)Eubacterium limosum, Aeromonas hydrophila, Enterobacter amnigenus

Abiotic Degradation Mechanisms

In addition to microbial action, this compound is subject to degradation through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, contributes to the degradation of this compound in aquatic systems. The rate of hydrolysis is influenced by pH. acs.org At a neutral pH of 7, the major products of methoxychlor hydrolysis are anisoin, anisil, and p,p'-dimethoxydichloroethene (DMDE). orst.eduacs.orgun.orgepa.gov The hydrolysis half-life of methoxychlor in water at 27°C and a pH range of 3-7 is estimated to be 367 days. nih.gov In some river waters, the half-life can be much shorter, potentially as rapid as 2 to 5 hours. orst.edu

Photochemical degradation, or photolysis, involves the breakdown of chemicals by light energy. In the atmosphere, this compound is expected to react with photochemically-produced hydroxyl radicals. nih.govospar.org The estimated atmospheric half-life for this reaction is approximately 7 hours. nih.gov In aquatic environments, methoxychlor can undergo direct photolysis, although it absorbs only the short-wavelength ultraviolet component of sunlight. nih.gov Despite this, its photolysis can be surprisingly rapid. nih.gov The degradation products of methoxychlor, such as DMDE, also undergo rapid photoisomerization in solution when exposed to sunlight. nih.gov

Degradation MechanismEnvironmental CompartmentKey ProcessHalf-LifeMajor Products
Hydrolysis AquaticReaction with water367 days (distilled water, 27°C, pH 3-7) nih.gov; 2-5 hours (some river waters) orst.eduAnisoin, Anisil, p,p'-dimethoxydichloroethene (DMDE) orst.eduacs.orgun.orgepa.gov
Photolysis AtmosphericReaction with hydroxyl radicals~7 hours nih.govNot specified
Photolysis AquaticDirect absorption of sunlightRapid nih.govPhotoisomers of degradation products nih.gov

Influence of Environmental Variables on this compound Degradation Kinetics

The degradation of methoxychlor in the environment is a complex process influenced by several key variables, including the presence of oxygen, pH, and the composition of the environmental matrix. Under anaerobic conditions, such as those found in some soils and sediments, biodegradation is the primary mechanism for the breakdown of methoxychlor. The half-life of methoxychlor in anaerobic soils is approximately 3 months, while in anaerobic sediments, it can be less than 28 days. epa.gov In contrast, under aerobic conditions, the degradation is significantly slower, with a half-life exceeding 100 days in aerobic sediments. epa.gov

Chemical hydrolysis of methoxychlor in moist soils is a slow process, with a half-life of over a year. epa.gov In aquatic environments, the hydrolysis of methoxychlor is pH-independent at environmentally relevant pH levels, with a half-life of about one year at 27°C. cdc.gov However, the presence of photosensitizers in water can lead to indirect photolysis with a much shorter half-life of less than 5 hours. epa.gov Direct photolysis in water is a slower process, with a half-life of 4.5 months. epa.gov

Distribution and Transport of this compound Across Environmental Matrices

Methoxychlor exhibits strong binding affinity to soil and sediment particles, which significantly limits its mobility in the environment. nih.govepa.gov This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which has been measured in various soil types. The strong sorption to soil particles means that methoxychlor is generally immobilized in the upper layer of the soil, although some migration to lower depths has been observed. epa.gov In aquatic systems, methoxychlor is expected to partition mainly to sediment and organic matter. cdc.gov The partitioning has been found to be higher for silts and clays (B1170129) compared to sand. cdc.gov

Table 1: Soil Sorption Coefficient (Koc) of Methoxychlor in Various Soil Types

Soil TypeMeasured Koc RangeReference
Sand9,700 - 41,000 epa.gov
Coarse Silt80,000 - 86,000 epa.gov
Medium Silt73,000 - 100,000 epa.gov
Fine Silt80,000 - 100,000 epa.govcdc.gov
Clay73,000 - 92,000 epa.govcdc.gov

The volatilization of methoxychlor from water surfaces can be a significant transport pathway. epa.gov The Henry's Law Constant for methoxychlor is estimated to be 1.6 x 10-5 atm-m³/mol at 25°C, which suggests a potential for volatilization from water. epa.gov The half-life for volatilization from a shallow river has been estimated to be 4.5 days. epa.govcdc.govun.org In the atmosphere, methoxychlor can exist in both vapor and particulate forms. epa.gov The vapor phase is subject to reaction with photochemically generated hydroxyl radicals, with an estimated half-life of 3.7 hours. epa.gov Physical removal from the atmosphere can also occur through settling or precipitation. epa.gov

Despite its relatively low vapor pressure, there is evidence to suggest that methoxychlor undergoes long-range environmental transport, leading to its presence in remote regions such as the Arctic. cdc.govbrsmeas.org It has been detected in the environment and biota in both the Arctic and Antarctic, far from its points of production and use. nih.gov For instance, mean concentrations of methoxychlor in Arctic air samples were reported to be between 0.07 and 0.72 pg/m³ in 1993 and 0.18 to 1.43 pg/m³ in 1994. cdc.gov This indicates that atmospheric transport is a key mechanism for its global distribution. brsmeas.orgwikipedia.org The presence of methoxychlor in remote areas is a key factor in its classification as a persistent, bioaccumulative, and toxic (PBT) chemical. orst.edu

Bioaccumulation and Trophic Transfer of this compound

Methoxychlor has a high potential for bioconcentration in aquatic organisms, as indicated by its high octanol-water partition coefficient (log Kow) values ranging from 4.83 to 5.08. epa.govcdc.gov The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. High BCF values have been reported for methoxychlor in a variety of aquatic organisms. While fish are generally reported to metabolize methoxychlor relatively quickly, significant bioconcentration has been observed in shellfish, insects, and algae. epa.gov The accumulation of organochlorine pesticides like methoxychlor can be higher in organisms at higher trophic levels in the food chain. wikipedia.org

Table 2: Bioconcentration Factors (BCF) for Methoxychlor in Various Organisms

OrganismBioconcentration Factor (BCF)Reference
Shellfish and Algae1,500 - 8,500 epa.gov
Mussel12,000 ospar.org
Snail5,000 - 8,570 ospar.orgnih.gov
Fathead Minnow8,300 nih.gov
Daphnia and MayfliesPractically no metabolism observed ospar.org

Biomagnification Through Food Webs and Trophic Levels

The biomagnification of this compound, the process by which its concentration increases in organisms at successively higher levels in a food web, is a complex issue with varied findings. As an organochlorine pesticide (OCP), methoxychlor possesses properties, such as lipophilicity, that suggest a potential for biomagnification. nih.govwikipedia.org The accumulation of OCPs in the tissues of organisms at higher trophic levels often surpasses that observed in those at lower trophic levels. nih.gov The potential for a chemical to biomagnify is strongly linked to two key traits: its resistance to being broken down (metabolized) by an organism and its low solubility in water, which leads to accumulation in fatty tissues. usgs.gov

While the underlying chemical properties suggest a risk of biomagnification, direct evidence for this compound is inconsistent. Some studies have indicated a lack of significant food-chain biomagnification. For instance, no magnification of residues was observed in largemouth bass fingerlings when they were fed contaminated Daphnia. orst.edu Another assessment also concluded there appeared to be no food-chain biomagnification in certain aquatic systems.

Conversely, the principle of biomagnification for hydrophobic compounds is well-established. Organochlorine pesticides with a high octanol-water partition coefficient (log KOW > 5) are known to be enriched through the food chain. researchgate.net Methoxychlor's log KOW is reported to be between 4.83 and 5.08, placing it on the threshold where biomagnification via ingestion becomes a concern. researchgate.net The process begins at the lowest trophic levels, with studies showing that bacteria can rapidly accumulate methoxychlor from water, achieving magnification factors of 1,400- to 4,300-fold. nih.gov

Although direct biomagnification through the food chain can be variable, the potential for high bioconcentration—the accumulation of a chemical from water into an organism—is well-documented for this compound in many aquatic species. ospar.org This high bioconcentration at lower trophic levels provides a concentrated source of the compound available for transfer up the food web.

Table 1: Documented Bioconcentration Factors (BCF) for Methoxychlor in Various Aquatic Organisms

OrganismOrganism TypeBioconcentration Factor (BCF)Source
Mussel (Mytilus edulis)Invertebrate (Bivalve)12,000 orst.edu
Snail (Physa integra)Invertebrate (Gastropod)5,000 - 8,570 ospar.org
Fathead Minnow (Pimephales promelas)Fish8,300 ospar.org
AlgaeProducer8,400 ospar.org
Daphnia sp.Invertebrate (Crustacean)1,000 - 3,000
Mayfly LarvaeInvertebrate (Insect)1,000 - 3,000
Rainbow Trout (Oncorhynchus mykiss)Fish1,000 - 3,000

Interspecies Variability in this compound Accumulation and Elimination

Significant variability exists among different species in their ability to accumulate and eliminate this compound. This variation is largely attributed to differences in metabolic capacity; species that can efficiently metabolize the compound tend to accumulate less and excrete it more rapidly. cdc.gov

Mammals: Available evidence indicates that methoxychlor does not accumulate to a significant degree in the tissues of mammals. cdc.govwho.int Studies on mice showed that 98.3% of a single oral dose was excreted in urine and feces within 24 hours. orst.edu In rats, tissue storage was minimal even with high dietary doses, and levels became nondetectable within two weeks after exposure ceased. orst.edu

Fish: Fish generally metabolize methoxychlor fairly rapidly, which limits its bioaccumulation in many species. orst.eduospar.orgwho.int However, this ability can vary by species and life stage. orst.edu For example, while many fish species are noted to break down the compound, no evidence of metabolism was seen in rainbow trout in one study. orst.edu This highlights that even within a class of organisms, metabolic capabilities can differ.

Aquatic Invertebrates: In contrast to most vertebrates, many aquatic invertebrates exhibit a limited ability to metabolize this compound, leading to significant accumulation. orst.edu Bioconcentration factors are particularly high in organisms like mussels (BCF of 12,000) and snails (BCF up to 8,570). orst.edu Studies have shown that there is practically no metabolism of the compound in Daphnia and mayflies. orst.edu This inability to break down and excrete methoxychlor makes these lower-trophic-level organisms a persistent source of contamination for predators.

This interspecies variability is a critical factor in the environmental fate of this compound. Organisms with low metabolic capacity act as reservoirs for the contaminant, accumulating high body burdens and facilitating its transfer through the food web, even if classic biomagnification is not consistently observed in all predators. orst.educdc.gov

Table 2: Interspecies Differences in Methoxychlor Metabolism and Accumulation

Organism GroupMetabolic CapacityAccumulation PotentialKey FindingsSource
Mammals (e.g., rats, mice)HighLowRapidly metabolize and excrete the compound; significant tissue accumulation is not observed. orst.eduwho.int
FishVariable / Generally HighVariableReportedly break down methoxychlor fairly rapidly, but this can vary by species. orst.eduospar.orgcdc.gov
Aquatic Invertebrates (e.g., mussels, snails, Daphnia)Low to NoneHighPractically no metabolism observed in some species, leading to very high bioconcentration factors. orst.edu

Ecotoxicological Impact Assessment of O,p Methoxychlor

Aquatic Ecotoxicity of O,P'-Methoxychlor

The presence of methoxychlor (B150320) in aquatic environments poses a considerable threat due to its high toxicity to non-target organisms. epa.gov It can enter waterways through runoff and direct application, where it tends to adsorb to suspended solids and sediment. who.intepa.govnih.gov

Acute and Chronic Effects on Fish Species

Methoxychlor is classified as very highly toxic to fish. orst.eduepa.gov Acute toxicity, measured as the concentration lethal to 50% of a test population over a short period (LC50), varies among species. Studies have documented 48 to 96-hour LC50 values ranging from 1.2 to 75 µg/L for 16 freshwater fish species and 12 to 150 µg/L for 14 marine fish species. For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) has been reported at 52 µg/l, while for bluegill sunfish (Lepomis macrochirus) it is 67 µg/l. ospar.org Species such as Atlantic salmon (Salmo salar), brook trout (Salvelinus fontinalis), and fathead minnow (Pimephales promelas) have shown high sensitivity with LC50 values below 10 µg/L.

Chronic exposure to sublethal concentrations of methoxychlor can also lead to adverse outcomes. epa.gov Continuous exposure to levels below 1.0 µg/l has been shown to reduce growth, decrease the hatching success of eggs, and impair the ability of fish to withstand stress. epa.gov In a chronic study on sheepshead minnows (Cyprinodon variegatus), exposure to methoxychlor resulted in decreased egg production and increased mortality of the fry. epa.gov Although fish can metabolize methoxychlor relatively quickly, persistent exposure in natural habitats can lead to significant population-level effects. ospar.orgepa.gov

Acute Toxicity of Methoxychlor to Various Fish Species
SpeciesExposure Time (hours)Toxicity Value (LC50/TLm)Reference
Rainbow Trout (Oncorhynchus mykiss)9652 µg/L ospar.org
Bluegill Sunfish (Lepomis macrochirus)9667 µg/L ospar.org
Fathead Minnow (Pimephales promelas)967.5 µg/L michigandnr.com
Yellow Perch (Perca flavescens)9620 µg/L epa.gov
Sheepshead Minnow (Cyprinodon variegatus)96>23 µg/L (fry death) epa.gov
Freshwater Species (general)48-961.2 - 75 µg/L
Marine Species (general)48-9612 - 150 µg/L

Impacts on Aquatic Invertebrate Populations and Communities

Aquatic invertebrates are exceptionally sensitive to methoxychlor, often more so than fish. orst.edu The insecticide is very highly toxic to this group, with acute 48 to 96-hour LC50 values for freshwater crustaceans ranging from 0.5 to 34 µg/L. epa.gov For the water flea (Daphnia), a critical component of freshwater food webs, the acute toxicity value is 0.8 µg/l. ospar.org The stonefly Pteronarcys has demonstrated an LC50 as low as 0.0014 ppm (1.4 µg/L). epa.gov

Field-simulating studies using aquatic enclosures (limnocorrals) have demonstrated significant community-level impacts. oup.com A concentration of 300 µg/L was acutely toxic to both macrozooplankton (Cladocera and Copepoda) and microzooplankton (Rotifera), with no recovery of macrozooplankton observed after 119 days. oup.com At 50 µg/L, methoxychlor was toxic to all Cladocera and copepod life stages, and even at 5 µg/L, it proved toxic to Cladocera and copepodites, though recovery occurred within 20 days. oup.com Given their critical role as a food source for fish, the severe impact on organisms like Gammarus can have cascading effects throughout the aquatic ecosystem. epa.gov

Acute Toxicity of Methoxychlor to Aquatic Invertebrates
Species/GroupExposure Time (hours)Toxicity Value (LC50/EC50)Reference
Water Flea (Daphnia magna)480.8 µg/L ospar.org
Freshwater Crustaceans48-960.5 - 34 µg/L
Marine Crustaceans48-960.42 - 25 µg/L
Stonefly (Pteronarcys sp.)961.4 µg/L epa.gov
Freshwater Insects961.4 - 5 µg/L

Effects on Algal Growth and Microbial Ecosystem Functions

In the environment, methoxychlor is subject to degradation by several processes. nih.gov In water, it can be broken down by sunlight, while in soil and sediment, breakdown occurs via microorganisms. nih.govnih.gov This biodegradation is faster under anaerobic (oxygen-free) conditions, which are common in sediments, than in aerobic environments. ospar.org However, these degradation processes can be slow, taking several months to complete. nih.gov

Terrestrial Ecotoxicity of this compound

When released into the terrestrial environment, methoxychlor exhibits strong binding to soil particles, which limits its mobility. epa.govnih.gov

Responses of Soil Biota to this compound Exposure

Once in the soil, methoxychlor tends to remain in the upper layer due to its high soil sorption coefficient (Koc), which ranges from 9,700 to over 100,000 depending on the soil composition. epa.gov This strong binding reduces the likelihood of it leaching into groundwater. epa.gov While methoxychlor itself is not very mobile, some of its degradation products may move deeper into the soil profile. nih.gov The breakdown of methoxychlor in soil is primarily carried out by bacteria and other microorganisms, but this is a slow process. nih.gov The persistence of methoxychlor in topsoil can last for up to 14 months. who.int The available literature focuses more on the environmental fate and persistence of methoxychlor in soil rather than on direct toxicological responses of soil organisms like earthworms or arthropods.

Avian Toxicological Endpoints Related to this compound

Compared to its aquatic toxicity, methoxychlor is considered to be only slightly toxic to birds on an acute basis. orst.edu Studies on several bird species have shown high acute oral LD50 values, indicating low immediate toxicity. orst.edu For example, the acute oral LD50 for the mallard duck, sharp-tailed grouse, and California quail is greater than 2000 mg/kg. orst.edu Similarly, the 8-day dietary LC50 for bobwhite quail and ring-necked pheasants is greater than 5000 ppm. orst.edu

Despite the low acute toxicity, concerns remain regarding the potential for chronic and endocrine-disrupting effects, particularly given methoxychlor's structural similarity to DDT. epa.gov The endocrine-disrupting properties of methoxychlor are a point of emphasis, though specific data on reproductive effects in wild avian populations are noted as a significant uncertainty. ospar.orgepa.gov

Avian Toxicological Endpoints for Methoxychlor
SpeciesTest TypeToxicity ValueReference
Mallard Duck (Anas platyrhynchos)Acute Oral LD50>2000 mg/kg orst.edu
California Quail (Callipepla californica)Acute Oral LD50>2000 mg/kg orst.edu
Japanese Quail (Coturnix japonica)5-Day Dietary LC50>5000 ppm orst.edu
Bobwhite Quail (Colinus virginianus)8-Day Dietary LC50>5000 ppm orst.edu
Ring-necked Pheasant (Phasianus colchicus)8-Day Dietary LC50>5000 ppm orst.edu

Comparative Ecotoxicological Sensitivity Profiles for this compound Across Diverse Taxa

Aquatic Invertebrates

Aquatic invertebrates are particularly sensitive to methoxychlor. orst.eduospar.org Studies on technical-grade methoxychlor have reported 48-hour to 96-hour LC50 (lethal concentration for 50% of the test population) values of less than 0.1 mg/L for sensitive species like Daphnia, scuds, sideswimmers, and stoneflies. orst.edu For instance, the LC50 for the invertebrate Pteronarcys is as low as 0.0014 ppm. epa.gov The acute 48-hour EC50 (effective concentration for 50% of the test population) for Daphnia magna is reported to be 0.8 µg/L. ospar.org The high toxicity to invertebrates is a significant concern as they form a crucial part of the aquatic food web.

Table 1: Acute Toxicity of Methoxychlor to Select Aquatic Invertebrates

Species Endpoint Concentration (µg/L) Exposure Duration Reference
Daphnia magna 48-hr EC50 0.8 48 hours ospar.org
Pteronarcys sp. 96-hr LC50 1.4 96 hours epa.gov
Various species 48/96-hr LC50 < 100 48-96 hours orst.edu
Gammarus sp. - < 1.0 (sub-lethal effects) Continuous

Fish

Methoxychlor is classified as very highly toxic to fish. orst.edu Acute 96-hour LC50 values for technical-grade methoxychlor in various fish species are generally low. For highly sensitive species such as cutthroat trout, Atlantic salmon, brook trout, lake trout, northern pike, and largemouth bass, the 96-hour LC50 is less than 20 µg/L. orst.edu Other species like rainbow trout, goldfish, fathead minnow, channel catfish, bluegill, and yellow perch show 96-hour LC50 values between 20 and 65 µg/L. orst.eduepa.gov Specifically, the 96-hour LC50 for rainbow trout and bluegill sunfish have been reported as 52 µg/L and 67 µg/L, respectively. ospar.org Formulated products containing methoxychlor have also demonstrated high toxicity to fish. epa.gov For example, a formulation with 3% methoxychlor and 75% captan (B1668291) had a 96-hour LC50 of 0.132 ppm for rainbow trout. nih.gov

Beyond acute toxicity, this compound is known to have endocrine-disrupting effects in fish. It can stimulate the expression of the egg-yolk protein, vitellogenin, which is a biomarker for estrogenic activity. nih.gov

Table 2: Acute Toxicity of Methoxychlor to Select Fish Species

Species Endpoint Concentration (µg/L) Exposure Duration Reference
Cutthroat trout (Oncorhynchus clarkii) 96-hr LC50 < 20 96 hours orst.edu
Atlantic salmon (Salmo salar) 96-hr LC50 < 20 96 hours orst.edu
Rainbow trout (Oncorhynchus mykiss) 96-hr LC50 52 96 hours ospar.org
Bluegill sunfish (Lepomis macrochirus) 96-hr LC50 67 96 hours ospar.org
Fathead minnow (Pimephales promelas) 96-hr LC50 20-65 96 hours orst.edu
Largemouth bass (Micropterus salmoides) 96-hr LC50 < 20 96 hours nih.govorst.edu

Amphibians

Amphibians are also susceptible to the effects of methoxychlor, particularly its endocrine-disrupting properties. The o,p'-isomer of the related compound DDT has been shown to be estrogenic. nih.gov Research on methoxychlor has demonstrated its potential to interfere with crucial developmental and reproductive processes in amphibians.

In the African clawed frog (Xenopus laevis), methoxychlor has been found to be a potent inhibitor of progesterone-induced oocyte maturation, with a median inhibitive concentration of 72 nM. nih.govoup.com This effect is not believed to be mediated by estrogen receptors. nih.gov Chronic exposure of Xenopus tropicalis to methoxychlor at concentrations greater than 10 µg/L led to delayed development. researchgate.net At concentrations of 100 µg/L, there was a notable skewing of the sex ratio towards females, decreased ovary weight, and a reduction in testis weight and sperm count. researchgate.net

Furthermore, studies on Xenopus laevis have shown that methoxychlor exposure can delay hind limb digit differentiation and inhibit tail resorption during metamorphosis. researchgate.net This indicates that this compound can act as a significant disruptor of normal amphibian development.

Table 3: Developmental and Reproductive Effects of Methoxychlor on Amphibians

Species Effect Concentration Exposure Duration Reference
Xenopus laevis Inhibition of oocyte maturation 72 nM (IC50) In vitro nih.gov
Xenopus tropicalis Delayed development > 10 µg/L Chronic researchgate.net
Xenopus tropicalis Skewed sex ratio (more females) 100 µg/L Chronic researchgate.net
Xenopus tropicalis Reduced ovary and testis weight 100 µg/L Chronic researchgate.net
Xenopus laevis Delayed hind limb development ≥ 0.01 mg/L 30 days researchgate.net

Avian Species

In contrast to its high toxicity in aquatic organisms, methoxychlor is considered to be slightly toxic to avian species. orst.edu Acute oral LD50 values for mallard ducks, sharp-tailed grouse, and California quail are all reported to be greater than 2000 mg/kg. orst.edu Similarly, the 5-day dietary LC50 in Japanese quail and 8-day LC50 values in bobwhite quail and ring-necked pheasants are all greater than 5000 ppm. orst.edu Studies on the reproductive effects in chickens showed no adverse impacts on reproductive function at dietary levels as high as approximately 145 mg/kg/day over 8 to 16 weeks. orst.edu However, some research has pointed to potential endocrine-disrupting effects in Japanese quail, where low dietary doses led to reduced circulating levels of sex steroids.

Table 4: Acute and Dietary Toxicity of Methoxychlor to Avian Species

Species Endpoint Value Reference
Mallard duck (Anas platyrhynchos) Acute Oral LD50 > 2000 mg/kg orst.edu
Japanese quail (Coturnix japonica) 5-day Dietary LC50 > 5000 ppm orst.edu
Bobwhite quail (Colinus virginianus) 8-day Dietary LC50 > 5000 ppm orst.edu
Ring-necked pheasant (Phasianus colchicus) 8-day Dietary LC50 > 5000 ppm orst.edu

Mechanistic Toxicology of O,p Methoxychlor

Metabolic Pathways and Bioactivation of O,P'-Methoxychlor

The biotransformation of this compound is a critical determinant of its toxicological profile. The parent compound is considered a proestrogen, meaning it requires metabolic activation to exert its primary estrogenic effects. This activation is predominantly carried out by hepatic microsomal enzymes, leading to the formation of various metabolites with differing biological activities.

The primary and most well-documented metabolic pathway for this compound is oxidative O-demethylation. This process is catalyzed by cytochrome P450 (CYP) monooxygenases and involves the sequential removal of methyl groups from the two methoxy (B1213986) moieties on the phenyl rings. nih.govnih.gov This demethylation leads to the formation of phenolic derivatives that are more estrogenic than the parent compound. nih.gov

The initial O-demethylation of this compound yields 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane, commonly known as mono-OH-methoxychlor (mono-OH-M). nih.govnih.gov Subsequent demethylation of mono-OH-M produces the fully demethylated and highly estrogenic metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), also referred to as bis-OH-methoxychlor (bis-OH-M). nih.govnih.gov These metabolites are known to possess estrogenic activity. nih.gov

Further research has elucidated a more complex metabolic route involving ortho-hydroxylation. A novel pathway proposes that mono-OH-M can undergo two subsequent transformations leading to the same final product, 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethane (tris-OH-M). nih.gov

Pathway A: Mono-OH-M is first demethylated to bis-OH-M, which is then ortho-hydroxylated to form tris-OH-M. nih.gov

Pathway B: Mono-OH-M is first ortho-hydroxylated to form a catechol intermediate, 1,1,1-trichloro-2-(4-methoxyphenyl)-2-(3,4-dihydroxyphenyl)ethane (catechol-M), which is subsequently O-demethylated to yield tris-OH-M. nih.gov

The presence of a phenolic group appears to be crucial for efficient ortho-hydroxylation, which results in the formation of catechol-M and tris-OH-M. nih.gov

Table 1: Key Estrogenic Metabolites of this compound via O-Demethylation

Metabolite Abbreviation Full Chemical Name Formation Pathway
mono-OH-M 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane Single O-demethylation of this compound. nih.gov
bis-OH-M (HPTE) 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane Sequential O-demethylation of this compound, via mono-OH-M. nih.gov
catechol-M 1,1,1-trichloro-2-(4-methoxyphenyl)-2-(3,4-dihydroxyphenyl)ethane Ortho-hydroxylation of mono-OH-M. nih.gov

| tris-OH-M | 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethane | Ortho-hydroxylation of bis-OH-M or O-demethylation of catechol-M. nih.gov |

The metabolism of this compound into its various metabolites is dependent on specific cytochrome P450 (CYP) isoforms, which are primarily located in the liver. nih.govmdpi.com Studies using human cDNA-expressed P450s have identified several key enzymes involved in these biotransformation reactions. nih.govcdc.gov

The O-demethylation reactions are catalyzed by a range of CYPs. Among the human isoforms examined, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 primarily facilitate O-demethylation. nih.gov CYP2C19 has been shown to be the most catalytically efficient in this process, demonstrating a high affinity for this compound, mono-OH-M, and catechol-M. nih.gov Inhibition studies also point to CYP2C9 and CYP2C19 as the main catalysts for the initial mono-demethylation of this compound in human liver microsomes. nih.gov

CYP2B6 displays unique activity, effectively catalyzing both O-demethylation of this compound to mono-OH-M and the subsequent ortho-hydroxylation of mono-OH-M to form catechol-M. nih.gov However, its activity appears to have a narrow substrate specificity, as it does not significantly demethylate mono-OH-M or ortho-hydroxylate bis-OH-M. nih.gov CYP3A4 is also involved, particularly in the ortho-hydroxylation of mono-OH-M and bis-OH-M, although with a lower affinity compared to other isoforms. nih.gov In contrast, isoforms such as CYP1A1, CYP1B1, CYP2E1, and CYP4A11 show minimal to no catalytic activity towards this compound. nih.gov

Table 2: Role of Human Cytochrome P450 Isoforms in this compound Metabolism

CYP Isoform Primary Metabolic Reaction(s) Notes
CYP1A2 O-demethylation. nih.gov Contributes to Phase I metabolism. cdc.gov
CYP2A6 O-demethylation. nih.gov Contributes to Phase I metabolism. cdc.gov
CYP2B6 O-demethylation and ortho-hydroxylation. nih.gov Uniquely catalyzes both reactions, converting this compound to mono-OH-M and then to catechol-M. nih.gov
CYP2C8 O-demethylation. nih.gov
CYP2C9 O-demethylation. nih.gov A primary catalyst for mono-demethylation in human liver microsomes. nih.gov
CYP2C19 O-demethylation. nih.gov Considered the most catalytically competent for O-demethylation with high substrate affinity. nih.gov
CYP2D6 O-demethylation. nih.gov Contributes to Phase I metabolism. cdc.gov

| CYP3A4 | Ortho-hydroxylation. nih.gov | Catalyzes hydroxylation of mono-OH-M and bis-OH-M, but with lower affinity. nih.gov |

Beyond O-demethylation and ortho-hydroxylation, other biotransformation pathways for this compound exist, including those involving the cleavage of chlorine atoms. While O-demethylation is a well-established pathway in eukaryotes, prokaryotic organisms can also mediate the transformation of this compound. nih.govnih.gov

Studies have identified bacteria, such as Bradyrhizobium sp. strain 17-4, that can perform oxidative dechlorination of the trichloroethane side chain of this compound. nih.govnih.gov This process occurs alongside O-demethylation, leading to the formation of a monophenolic carboxylic acid and other polar degradation products. nih.gov The breakdown of this compound, including oxidative dechlorination, proceeds more rapidly if the parent compound has already been reductively dechlorinated to its dichloro-form. nih.gov

In mammals, the major metabolites identified in excreta are the monophenolic and bisphenolic derivatives resulting from demethylation. orst.edu However, other minor metabolites, such as dihydroxybenzophenone, have also been detected, suggesting additional, less prominent biotransformation routes. orst.edu

The metabolic fate of this compound can vary significantly between species, and even between sexes within the same species.

In rats, sex-dependent differences in metabolism are evident. nih.gov Studies using liver slices showed that while both male and female rats conjugate bis-OH-M, the metabolism of mono-OH-M differs. nih.gov In male rats, the major metabolites formed from mono-OH-M were the bis-OH-M glucuronide and a glucuronide/sulphate diconjugate. nih.gov In female rats, the mono- and bis-OH-M glucuronides were the predominant metabolites. nih.gov These results suggest that sex differences in the oxidative demethylation of the mono-OH-M intermediate contribute to the sex-dependent metabolism of this compound in rats. nih.gov

In fish, such as the channel catfish (Ictalurus punctatus), liver microsomes are also capable of forming mono-demethylated, bis-demethylated, and ring-hydroxylated metabolites of this compound. nih.gov

In humans, metabolism is primarily driven by a suite of CYP enzymes, including CYP2C19, CYP1A2, CYP2B6, CYP2C9, and CYP2A6, with potential contributions from CYP2D6 and CYP3A4. cdc.gov In mice, 98.3% of an oral dose was excreted in urine and feces within 24 hours, with the primary metabolites being the monophenol and bisphenol forms. orst.edu

Cellular and Molecular Mechanisms of this compound-Induced Oxidative Stress

Exposure to this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). nih.govfrontiersin.org Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell's antioxidant defense systems to detoxify these reactive intermediates. frontiersin.org

Studies have demonstrated that this compound can significantly increase the levels of ROS in various cell types. nih.gov For instance, research on mouse ovaries found that this compound impairs mitochondrial respiration, leading to an increased production of hydrogen peroxide (H₂O₂), a key ROS. nih.gov This mitochondrial dysfunction is a primary driver of ROS generation. nih.gov The resulting oxidative damage can affect crucial biomolecules within the cell, potentially leading to apoptosis. frontiersin.org The induction of ROS and subsequent oxidative damage has been identified as a key mechanism by which this compound exerts its toxicity in reproductive tissues. nih.govnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase (SOD1), Glutathione (B108866) Peroxidase (GPX), Catalase (CAT))

This compound has been shown to disrupt the delicate balance of the endogenous antioxidant defense system in target tissues, such as the ovary. This disruption is a key element of its toxicity, leading to a state of oxidative stress. Research indicates that exposure to methoxychlor (B150320) results in a notable decrease in both the mRNA expression and the enzymatic activity of crucial antioxidant enzymes. nih.gov

Specifically, the activities of copper-zinc superoxide dismutase (SOD1), glutathione peroxidase (GPX), and catalase (CAT) are all diminished following methoxychlor treatment in mouse ovaries. nih.gov SOD1 is responsible for converting superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPX. plos.orgresearchgate.net A reduction in the efficacy of this enzymatic cascade leads to an accumulation of reactive oxygen species (ROS), contributing to cellular damage.

Table 1: Effect of this compound on Antioxidant Enzyme Expression and Activity in the Mouse Ovary

Enzyme Effect on mRNA Expression Effect on Activity Reference
Superoxide Dismutase (SOD1) Decreased Decreased nih.gov
Glutathione Peroxidase (GPX) Decreased Decreased nih.gov
Catalase (CAT) Decreased Decreased nih.gov

Mitochondrial Dysfunction and Oxidative Damage to Macromolecules

The mitochondrion is a primary target of this compound-induced toxicity. The compound significantly impairs mitochondrial respiration, a fundamental process for cellular energy production. nih.gov This impairment of the electron transport chain can lead to electron leakage and the subsequent generation of ROS, such as hydrogen peroxide (H2O2). core.ac.uknih.gov

Studies have demonstrated that in vivo exposure to methoxychlor leads to increased production of H2O2 by ovarian mitochondria. nih.gov The resulting state of oxidative stress inflicts damage upon essential cellular macromolecules. This is evidenced by increased immunohistochemical staining for nitrotyrosine and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHG) in the antral follicles of methoxychlor-treated mice. nih.gov Nitrotyrosine is a marker of protein damage resulting from peroxynitrite, while 8-OHG is an indicator of oxidative DNA damage. nih.gov

Apoptotic and Proliferative Signaling Pathways Affected by this compound

This compound is a potent modulator of signaling pathways that determine cell fate, influencing the delicate balance between apoptosis (programmed cell death) and cell proliferation. Its effects are tissue-specific, leading to divergent outcomes in different cell types within the ovary.

Regulation of Cell Death (Apoptosis) in Target Tissues

This compound is a known inducer of apoptosis in certain target tissues. In the ovary, it promotes atresia, which is the hormonally controlled apoptotic degeneration of ovarian follicles. nih.govoup.comnih.govresearchgate.net This effect has been observed in the antral follicles of mice. nih.govoup.comnih.govresearchgate.net Furthermore, methoxychlor has been shown to induce thymic atrophy by triggering apoptosis of thymocytes in mice. nih.gov

Table 2: Tissue-Specific Effects of this compound on Apoptosis

Tissue Effect on Apoptosis Reference
Ovarian Antral Follicles Induction (Atresia) nih.govoup.comnih.govresearchgate.net
Thymus Induction nih.gov
Ovarian Surface Epithelium Inhibition nih.govoup.com

Influence on Cell Cycle Progression and Proliferation

The influence of this compound on cell cycle progression and proliferation is also tissue-dependent. In ovarian antral follicles, where it induces atresia, methoxychlor has been shown to inhibit the cell cycle. nih.gov This is achieved by decreasing the levels of key cell cycle regulators, including proliferating cell nuclear antigen (PCNA), cyclin D2 (Ccnd2), and cyclin-dependent kinase 4 (Cdk4). nih.gov

In stark contrast, studies on the mouse ovarian surface epithelium (OSE) have demonstrated that this compound and its metabolite HPTE stimulate cell proliferation. nih.govoup.comoup.com In these cells, the compound leads to an increase in cell density and elevated levels of PCNA, cyclin D2, and Cdk4. nih.govoup.com This proliferative effect in the OSE is a significant aspect of its ovarian toxicity.

Table 3: Differential Effects of this compound on Cell Cycle Regulators

Tissue Effect on PCNA, Cyclin D2, and Cdk4 Levels Consequence Reference
Ovarian Antral Follicles Decrease Inhibition of Cell Cycle nih.gov
Ovarian Surface Epithelium Increase Stimulation of Proliferation nih.govoup.com

Involvement of Bcl-2 and Bax Mediated Pathways

The apoptotic effects of this compound are largely mediated by the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. nih.govharvard.edu This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as Bax. nih.gov The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. oup.com

In ovarian antral follicles, this compound promotes apoptosis by altering the balance between Bcl-2 and Bax. oup.comnih.gov Studies have shown that methoxychlor exposure leads to a decrease in the mRNA levels of the anti-apoptotic Bcl-2 and an increase in the mRNA levels of the pro-apoptotic Bax. oup.comnih.gov This shift in the Bcl-2 to Bax ratio favors the induction of the apoptotic cascade. oup.com

Conversely, in the ovarian surface epithelium, where this compound inhibits apoptosis and promotes proliferation, the opposite effect on the Bcl-2 family is observed. In this context, the compound significantly increases the expression of Bcl-2 while decreasing the expression of Bax. nih.govoup.com This alteration in the Bcl-2/Bax ratio contributes to the survival and growth of OSE cells.

Table 4: Modulation of Bcl-2 and Bax by this compound

Tissue Effect on Bcl-2 Expression Effect on Bax Expression Outcome Reference
Ovarian Antral Follicles Decreased Increased Promotion of Apoptosis oup.comnih.gov
Ovarian Surface Epithelium Increased Decreased Inhibition of Apoptosis nih.govoup.com

Endocrine Disruption by O,p Methoxychlor

Estrogenic Modulatory Activities of O,P'-Methoxychlor and Its Metabolites

Methoxychlor (B150320) (MXC) itself is considered a proestrogen, a compound that requires metabolic activation to exert its primary estrogenic effects. tandfonline.com In the liver, MXC is O-demethylated to form mono- and bis-phenolic metabolites. oup.comoup.com The most potent of these is the bis-phenolic metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), which is considered the primary mediator of methoxychlor's estrogenicity. tandfonline.comoup.comnih.gov HPTE is approximately 100 times more active at the estrogen receptor alpha than the parent compound, methoxychlor. oup.comoup.com

A critical aspect of the endocrine-disrupting activity of this compound's metabolite, HPTE, is its differential interaction with the two main estrogen receptor subtypes, ERα and ERβ. nih.gov Research has consistently shown that HPTE functions as a potent agonist for ERα while simultaneously acting as an antagonist for ERβ. oup.comoup.comnih.gov

The estrogenic activity of HPTE is initiated by its ability to bind to intracellular estrogen receptors. oup.com This binding is competitive, meaning HPTE vies with endogenous estrogens, such as 17β-estradiol (E2), for the same binding site within the ligand-binding domain of the receptor. oup.comoup.comnih.gov While HPTE's affinity for the receptors is lower than that of E2, it is sufficient to displace the natural hormone and occupy the receptor. oup.comnih.gov Studies have shown that a variety of environmental estrogens, including methoxychlor, compete with E2 for binding to both ERα and ERβ, though often with relative binding affinities that are at least 1,000-fold lower than that of E2. nih.govoup.com

Upon binding, the ligand-receptor complex undergoes a conformational change. oup.com This change enables the complex to interact with specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. oup.com This interaction, termed receptor transactivation, initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response characteristic of estrogen. oup.comoup.com Transactivation studies using reporter gene constructs in various cell lines have confirmed that HPTE can induce ERα-mediated gene expression. oup.comnih.gov

Table 1: Receptor Activity of Methoxychlor Metabolite (HPTE) This table summarizes the modulatory actions of HPTE on different steroid hormone receptors as observed in various in vitro studies.

Receptor Compound Activity Cell Line Key Finding Citation
Estrogen Receptor α (ERα) HPTE Agonist HepG2 Potently induces ERα-mediated transcription. oup.com, nih.gov
Estrogen Receptor β (ERβ) HPTE Antagonist HepG2, HeLa Abolishes 17β-estradiol-induced ERβ activity. oup.com, nih.gov

| Androgen Receptor (AR) | HPTE | Antagonist | HepG2 | Inhibits androgen-induced transcriptional activity. | nih.gov, oup.com |

The interaction of this compound's metabolites with estrogen receptors leads to tangible changes in the expression of specific genes that are normally regulated by estrogen. One such gene is Hoxa10, which is essential for the proper development and function of the uterus, particularly for embryo implantation. nih.govoup.com Studies in mice have demonstrated that methoxychlor disrupts uterine Hoxa10 expression. nih.gov Neonatal exposure to MXC resulted in an immediate and persistent suppression of Hoxa10 expression into adulthood. nih.gov In vitro, while MXC could induce Hoxa10 expression in uterine cells, it also interfered with the binding of the estradiol-ER complex to the HOXA10 estrogen response element. nih.gov The downregulation of Hoxa10 is a significant mechanism by which MXC can impair uterine function and fertility. nih.govnih.gov

Another key estrogen-responsive gene is vitellogenin. While the provided search results focus more on mammalian systems and other gene targets like the complement 3 gene promoter, vitellogenin induction is a well-established biomarker for estrogenic activity, particularly in oviparous (egg-laying) vertebrates like fish. Studies on largemouth bass have shown that MXC and its metabolites are estrogenic, stimulating transcriptional activation through all three of the bass's estrogen receptors (α, βa, and βb), which would lead to the expression of estrogen-responsive genes like vitellogenin. nih.govresearchgate.net

Androgenic Receptor Interactions and Anti-Androgenic Potential of this compound

Beyond its estrogenic effects, this compound and its primary metabolite, HPTE, exhibit anti-androgenic activity. oup.comnih.govnih.gov This means they can interfere with the normal function of androgens (male sex hormones) by binding to the androgen receptor (AR) and blocking its activation by endogenous androgens like testosterone (B1683101). nih.gov

Thyroid Hormone System Perturbation by this compound

Evidence suggests that this compound can also disrupt the thyroid hormone system, which is crucial for regulating metabolism, growth, and neurodevelopment. nih.govnih.govsemanticscholar.org The thyroid system is a known target for various endocrine-disrupting chemicals. caldic.complos.org

A key mechanism of disruption involves the interference with thyroid hormone metabolism. Research has found that during its metabolism in the liver, a metabolite of methoxychlor covalently binds to the enzyme iodothyronine 5'-monodeiodinase, type I (5'-ID1). nih.gov This enzyme is critical for the conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3). nih.gov By binding to and inhibiting this enzyme, methoxychlor can potentially interfere with the production of active thyroid hormone. nih.gov In studies with rats, treatment with methoxychlor led to a decrease in the activity of this hepatic enzyme, suggesting that the compound may disrupt thyroid hormone metabolism. nih.gov

Furthermore, studies in anuran models (frogs) have shown that chronic exposure to methoxychlor can lead to enlarged thyroid glands with follicular hyperplasia, providing further evidence of its impact on the thyroid axis. nih.gov

Reproductive and Developmental Endocrine-Mediated Effects of this compound

The interactions of this compound and its metabolites with estrogen, androgen, and thyroid systems result in a wide range of adverse reproductive and developmental outcomes. cdc.govbenthamdirect.comepa.gov These effects are thought to be mediated by the disruption of normal hormonal signaling during critical periods of development and in adulthood. nih.gov

Exposure during early development can have profound and lasting consequences. benthamdirect.com In females, effects include precocious (early) puberty and abnormal estrous cyclicity. cdc.govnih.gov In males, developmental exposure has been linked to delayed puberty and reduced plasma testosterone levels. nih.govnih.gov

In adult animals, methoxychlor exposure can impair fertility in both sexes. nih.govepa.gov Effects reported in orally exposed animals include:

Disruption of estrus cyclicity nih.gov

Reduced fertility and fecundity nih.govnih.gov

Increased pre- and post-implantation pregnancy losses nih.gov

Abortions epa.gov

Gross and microscopic changes in the reproductive organs of both males and females nih.gov

These reproductive toxicities underscore the significance of methoxychlor's endocrine-disrupting capabilities. tandfonline.comcdc.gov

Table 2: Summary of Key Reproductive & Developmental Effects of Methoxychlor Exposure in Animal Models

Effect Category Specific Outcome Species Studied Citation
Female Development Precocious puberty (earlier vaginal opening and first estrus) Rat, Mouse cdc.gov, nih.gov
Abnormal estrous cyclicity Rat cdc.gov, nih.gov
Male Development Delayed puberty Rat cdc.gov, nih.gov
Reduced plasma testosterone levels Mouse nih.gov
Female Reproduction Reduced fertility Rat nih.gov
Increased pregnancy loss / Abortions Rat, Rabbit nih.gov, epa.gov
Altered uterine gene expression (Hoxa10) Mouse nih.gov
Male Reproduction Reduced fertility Rat nih.gov
Reduced sperm counts Frog nih.gov

| Thyroid Development | Enlarged thyroid glands, follicular hyperplasia | Frog | nih.gov |

Female Reproductive Tract Development and Function

This compound exposure has been shown to precipitate a range of adverse effects on the female reproductive system, from the earliest stages of follicle development to fertility and the health of reproductive tissues.

Ovarian Folliculogenesis and Oocyte Maturation:

Developmental exposure to methoxychlor can lead to reduced fertility and premature reproductive aging in rats. nih.gov Studies have demonstrated that early postnatal exposure to methoxychlor in rats inhibits early ovarian development. nih.gov This includes a reduction in the primordial follicle pool in the F1 generation. plos.org In adult mice, exposure to methoxychlor resulted in an increased number of atretic large follicles, suggesting a potential decline in immediate fertility. nih.gov The compound and its metabolite, HPTE, have been shown to directly stimulate the production of anti-Mullerian hormone (AMH) in the ovary, a factor that suppresses the initial recruitment of follicles. nih.gov This suggests that elevated AMH may contribute to the inhibitory effects of methoxychlor on the ovary. nih.gov

In terms of oocyte maturation, methoxychlor exposure has been found to negatively affect the process. In mouse oocytes, it was observed to lower maturation rates, which was attributed to abnormal spindle morphologies and DNA double-strand breaks. nih.govresearchgate.net The exposure also led to an accumulation of superoxide (B77818) radicals and other reactive oxygen species, aberrant mitochondrial distribution, decreased mitochondrial membrane potential, and increased lipid peroxidation, all of which can impair oocyte quality. nih.govresearchgate.net

Uterine Morphology and Receptivity, Embryo Transport, and Fertility Outcomes:

Methoxychlor has been shown to induce changes in uterine morphology. In neonatal mice, it stimulated the development of the reproductive tract, and higher doses produced atypical cells in the uterus and oviducts, which could be precursors to pathological changes. nih.gov A two-generation study in rats found that methoxychlor increased uterine weights. nih.gov

Regarding embryo transport, studies have indicated that methoxychlor can accelerate the transport of embryos through the rat reproductive tract. tandfonline.com However, in another study on preimplantation mouse embryos, methoxychlor did not alter the tubal transport of embryos at the dose used. nih.gov That same study did find that methoxychlor suppressed embryonic development to the blastocyst stage, decreased embryo cell numbers, and caused abnormal blastocyst formation. nih.gov Similarly, in pigs, methoxychlor was found to inhibit early embryonic development, reduce the rate of blastocysts, and decrease the number of blastocyst cells and their hatching rate. frontiersin.org

These disruptions collectively contribute to adverse fertility outcomes. Developmental methoxychlor exposure results in reduced ovulation and fertility in rats. nih.gov A two-generation rat study reported reduced fertility and a decreased number of implantation sites and newborns. nih.gov

Ovarian Carcinogenesis:

Exposure to methoxychlor has been linked to ovarian disease. Studies have reported an increased incidence of cystic ovaries in rats. nih.gov Furthermore, ancestral exposure to methoxychlor in gestating rats led to an increased incidence of ovary disease in the F1 and F3 generations. nih.goveurekalert.org The ovarian disease in the F1 generation was characterized by a decrease in the primordial follicle pool, while in later generations, polycystic ovarian disease was observed. plos.org

Table 1: Effects of this compound on the Female Reproductive System

Parameter Observed Effects Model System Citation(s)
Ovarian Folliculogenesis Inhibition of early follicular development, reduction of primordial follicle pool, increased atresia of large follicles. Rat, Mouse nih.govplos.orgnih.gov
Oocyte Maturation Lowered maturation rates, abnormal spindle morphology, DNA damage, oxidative stress. Mouse nih.govresearchgate.net
Uterine Morphology Increased uterine weight, atypical cells in the uterus. Rat, Mouse nih.govnih.gov
Embryo Transport Accelerated transport in some studies, no effect in others. Rat, Mouse tandfonline.comnih.gov
Embryonic Development Suppressed development to blastocyst, decreased cell numbers, abnormal formation. Mouse, Pig nih.govfrontiersin.org
Fertility Outcomes Reduced ovulation, fertility, and number of implantation sites. Rat nih.gov
Ovarian Disease Increased incidence of cystic ovaries and transgenerational ovarian disease. Rat nih.govplos.orgnih.goveurekalert.org

Male Reproductive System Development and Function

The male reproductive system is also a target of this compound's endocrine-disrupting activities, with effects observed on testicular structure, sperm production, and hormone synthesis.

Testicular Atrophy and Spermatogenesis:

Exposure to methoxychlor has been associated with testicular atrophy in animal studies. cdc.gov In a two-generation rat study, reduced sperm counts were observed. nih.gov Perinatal and juvenile oral exposure to methoxychlor in rats was found to reduce testicular size and the number of epididymal spermatozoa in adulthood. nih.govcore.ac.uk This reduction in spermatogenic potential was correlated with a decrease in the number of Sertoli cells per testis. nih.govcore.ac.ukedpsciences.org While some studies have reported testicular degeneration and seminiferous tubule atrophy, others did not find significant increases in testis disease or spermatogenic defects in the F1 or F3 generations of methoxychlor-lineage rats. plos.orgcdc.gov Methoxychlor has been shown to induce oxidative stress in the testis by decreasing the levels of antioxidant enzymes, which can lead to defective spermatogenesis. nih.gov

Leydig Cell Steroidogenesis and Testosterone Biosynthesis:

The biologically active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), has been shown to directly inhibit testosterone biosynthesis in Leydig cells at all stages of their development (progenitor, immature, and adult). nih.gov This inhibition is dose-dependent and has been localized to the cholesterol side-chain cleavage step, which is the first reaction in the testosterone biosynthetic pathway. nih.govnih.gov HPTE achieves this by suppressing the steady-state messenger RNA levels of the cholesterol side-chain cleavage enzyme (P450scc). nih.govoup.com This disruption of testosterone production has the potential to reduce the number of Leydig cells per testis and decrease the steroidogenic capacity of individual Leydig cells. oup.com Studies have also shown that both methoxychlor and its metabolite HPTE can inhibit basal and hCG-stimulated testosterone formation in cultured rat Leydig cells. nih.gov Furthermore, exposure to methoxychlor has been found to delay Leydig cell regeneration in an experimental model. nih.gov

Table 2: Effects of this compound on the Male Reproductive System

Parameter Observed Effects Model System Citation(s)
Testicular Atrophy Reported in some studies. Animal models cdc.gov
Spermatogenesis Reduced sperm counts, reduced number of epididymal spermatozoa, decreased Sertoli cell number, oxidative stress in the testis. Rat nih.govnih.govcore.ac.ukedpsciences.orgnih.gov
Leydig Cell Steroidogenesis Inhibition of testosterone biosynthesis, delayed Leydig cell regeneration. Rat nih.govnih.gov
Testosterone Biosynthesis Inhibition of basal and stimulated testosterone production, suppression of P450scc mRNA levels. Rat nih.govnih.govoup.com

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The reproductive effects of this compound are, in part, mediated by its disruption of the hypothalamic-pituitary-gonadal (HPG) axis, the central regulatory pathway for reproduction. nau.edunih.gov In adult male rats, methoxychlor exposure was found to inhibit the secretion of luteinizing hormone (LH) and testosterone, while follicle-stimulating hormone (FSH) levels remained unchanged. nih.gov The study also noted differential effects on norepinephrine (B1679862) and serotonin (B10506) concentrations and metabolism in various regions of the hypothalamus, with the anterior hypothalamus being particularly sensitive. nih.gov These findings suggest that methoxychlor's effects on testosterone secretion could be due to changes in LH secretion, alterations in hypothalamic neurotransmitters, direct effects on the testes, or a combination of these pathways. nih.gov Lifelong effects on neuroendocrine gene expression and premature reproductive aging have been observed following early-life exposure to methoxychlor. nih.gov

Neuroendocrine and Behavioral Consequences of Developmental this compound Exposure

Developmental exposure to this compound can have lasting consequences on the brain and behavior.

Impacts on Brain Nuclei Development (e.g., Hypothalamus)

The hypothalamus, a key brain region in the HPG axis, is susceptible to the effects of methoxychlor. Epigenetic alterations in hypothalamic genes have been induced by fetal and neonatal exposure to methoxychlor. plos.org Prenatal exposure to methoxychlor has been reported to have neuroendocrine effects, including a reduction in estrogen receptor beta gene expression in the sheep hypothalamus. nih.gov Studies in immature female mice have also noted effects of methoxychlor on hypothalamic nuclei. cdc.gov

Behavioral Phenotypes and Cognitive Function Alterations

Developmental exposure to methoxychlor has been linked to altered reproductive and startle behaviors in rats. nih.gov Additionally, prenatal exposure to methoxychlor has been associated with altered social behavior in adult males. nih.gov

Epigenetic Transgenerational Inheritance of Disease Following this compound Exposure

One of the most significant findings regarding methoxychlor is its ability to induce the epigenetic transgenerational inheritance of disease. nih.govwsu.edu This means that ancestral exposure to the pesticide can lead to an increased susceptibility to disease in subsequent generations that were not directly exposed. eurekalert.org

Studies have shown that transient exposure of a gestating female rat to methoxychlor during fetal gonadal sex determination can result in an increased incidence of kidney disease, ovarian disease, and obesity in the F1 and F3 generations. nih.govplos.orgnih.goveurekalert.org The incidence of multiple diseases was also found to increase in the F3 generation. plos.orgnih.gov This transgenerational transmission of disease appears to be primarily transmitted through the female germline. nih.govresearchgate.net

The mechanism underlying this phenomenon is believed to be the induction of epigenetic alterations, specifically changes in DNA methylation patterns in the germline. nih.gov Analysis of the sperm from F3 generation males of the methoxychlor lineage revealed differentially DNA methylated regions, termed epimutations. nih.govnih.govwsu.edu These epimutations are specific to methoxychlor exposure and can serve as potential biomarkers for ancestral exposure and transgenerational disease. nih.govplos.orgnih.gov

Table 3: Transgenerational Diseases Associated with Ancestral this compound Exposure

Disease Affected Generations Model System Citation(s)
Kidney Disease F1, F3 Rat nih.govplos.orgnih.gov
Ovarian Disease F1, F3 Rat nih.govplos.orgnih.gov
Obesity F1, F3 Rat nih.govplos.orgnih.gov

Analytical Chemistry and Detection of O,p Methoxychlor and Its Degradates

Chromatographic Separation Techniques for O,P'-Methoxychlor

Chromatography is the cornerstone of analytical methods for this compound, providing the necessary separation from its more abundant p,p'-isomer and other co-extracted compounds. The choice of chromatographic technique and detector is dictated by the sample matrix, required sensitivity, and the need for confirmatory analysis.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and widely used technique for the analysis of organochlorine pesticides, including methoxychlor (B150320) isomers. cdc.govgcms.czthermofisher.com The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens, making it exceptionally suitable for detecting chlorinated molecules like this compound. cdc.govthermofisher.comepa.gov In this method, a sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the analytical column. cdc.gov As the separated compounds elute from the column, the ECD detects the target analytes by measuring a decrease in the detector's background current caused by the capture of electrons by the halogen atoms. cdc.gov

GC-ECD has been successfully applied to measure methoxychlor in diverse samples such as human milk, serum, adipose tissue, and semen, as well as in environmental matrices like air and water. cdc.govosha.govresearchgate.net To mitigate matrix interference, especially in complex biological samples, a "clean-up" step involving techniques like gel permeation chromatography (GPC) or passage through a Florisil® column is typically required after initial solvent extraction. nih.gov While highly sensitive, a key limitation of GC-ECD is its non-specificity; retention time alone is not definitive proof of identity. epa.govosha.gov Therefore, confirmation using a second, dissimilar GC column or a more selective detector like a mass spectrometer is often required, as stipulated by regulatory methods like U.S. EPA Method 8081. gcms.czepa.gov

Table 1: GC-ECD Method Parameters for Methoxychlor Analysis

ParameterDescriptionSource
PrincipleSeparates compounds based on volatility and polarity in a heated column. The ECD detects halogenated compounds by measuring electron capture. cdc.govthermofisher.com
DetectorElectron Capture Detector (ECD), highly sensitive to electronegative groups like chlorine. thermofisher.comepa.gov
ApplicationQuantification of organochlorine pesticides in environmental and biological samples (e.g., water, soil, air, human tissue). cdc.govosha.govresearchgate.net
AdvantagesHigh sensitivity for halogenated compounds, relatively low cost compared to mass spectrometry. thermofisher.com
LimitationsNon-specific detector; peak identification is based on retention time, requiring confirmation on a second column or by MS. epa.govosha.govepa.gov

Gas chromatography combined with mass spectrometry (GC/MS) offers significantly greater selectivity and confirmatory power than GC-ECD. thermofisher.comhpst.cz While GC separates the components of a mixture, the mass spectrometer fragments the eluting molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. restek.comnih.gov This mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification. GC/MS has been used to detect methoxychlor in dust samples and to identify numerous impurities in technical-grade formulations, including this compound. nih.govcdc.gov

For even greater sensitivity and selectivity, especially in highly complex matrices, tandem mass spectrometry (GC/MS/MS) is employed. thermofisher.com This technique uses a triple quadrupole mass spectrometer to perform an additional fragmentation step. thermofisher.com The first quadrupole selects a specific precursor ion from the eluting compound, which is then fragmented in a collision cell. The third quadrupole selects one or more specific product ions for detection. This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and chemical interferences, allowing for lower detection limits and more reliable quantification. researchgate.net GC/MS/MS is particularly advantageous for analyzing pesticide residues in challenging food and biological samples, often achieving detection limits below 0.01 mg/kg. researchgate.netnih.gov

Table 2: Comparison of GC Detector Technologies for this compound

TechniqueSelectivitySensitivityConfirmatory PowerPrimary UseSource
GC-ECDLowHigh (for halogenated compounds)Low (requires confirmation)Routine screening, quantification in clean samples. thermofisher.comepa.gov
GC/MSHighGood to HighHigh (based on mass spectrum)Confirmation of identity, analysis of complex mixtures. thermofisher.comhpst.cz
GC/MS/MSVery HighVery HighVery High (based on precursor/product ion transitions)Trace-level analysis in complex matrices (food, biological). thermofisher.comresearchgate.netnih.gov

High-performance liquid chromatography (HPLC) provides an alternative separation method, particularly for compounds that are thermally unstable or not sufficiently volatile for GC. For this compound and its metabolites or impurities, HPLC with an ultraviolet (UV) detector is a viable analytical option. cdc.govnih.gov The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. After separation on the column, the eluate passes through a UV detector, which measures the absorbance of light at a specific wavelength. nih.gov

This technique has been used to analyze pure samples of methoxychlor metabolic products and impurities. nih.gov For instance, the identities of components in technical methoxychlor were confirmed using HPLC in conjunction with GC/MS. cdc.gov While generally less sensitive than GC-ECD or GC/MS for trace environmental analysis, HPLC-UV is a robust and reliable method for quantifying higher concentrations of analytes. nih.govresearchgate.net The development of a successful HPLC-UV method involves selecting an appropriate column and mobile phase to achieve separation and choosing a detection wavelength where the analyte exhibits strong absorbance. nih.govresearchgate.net

Advanced Mass Spectrometric Identification and Quantification of this compound Metabolites and Impurities

The analysis of technical grade methoxychlor reveals a complex mixture of compounds. Advanced mass spectrometric techniques, primarily GC/MS, have been instrumental in characterizing these formulations. Studies have shown that technical methoxychlor contains approximately 88-90% of the main p,p'-isomer, with the remaining 10-12% consisting of impurities. cdc.gov GC/MS analysis has identified this compound (1,1,1-trichloro-2-(2-methoxyphenyl)-2-(4-methoxyphenyl)ethane) as a major impurity, present at around 4.03% by weight. cdc.gov Dozens of other impurities have also been detected, including 1,1,1,2-tetrachloro-2-(4-methoxyphenyl)ethane and 1,1-dichloro-2,2-di(4-methoxyphenyl)ethene (DMDE). cdc.gov

Mass spectrometry is also essential for identifying and quantifying the metabolites of this compound in biological systems. Because the parent compound is metabolized relatively quickly, measuring its metabolites can be a more effective way to assess exposure. nih.gov Techniques like GC/MS and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are used to analyze these transformation products in matrices like urine. nih.govmdpi.com The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) are crucial for distinguishing metabolites from endogenous matrix components and quantifying them at very low concentrations. mdpi.comnih.gov

Sample Preparation and Extraction Methodologies for Diverse Matrices (e.g., environmental, biological, food)

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. researchgate.net The choice of extraction and cleanup method depends heavily on the matrix type.

For biological materials with high-fat content, such as adipose tissue and milk, the initial step is typically extraction with organic solvents. cdc.govnih.gov This is followed by cleanup procedures like gel permeation chromatography (GPC) to separate the pesticides from high-molecular-weight lipids. nih.gov For serum samples, a hexane (B92381) extraction followed by HPLC cleanup has been used prior to GC/MS/MS analysis. nih.gov

Environmental samples require varied approaches. Methoxychlor in air is often associated with particulate matter and is collected on glass fiber filters, followed by solvent extraction. nih.gov Water samples can be extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). weber.hugcms.cz For solid matrices like soil and food, techniques such as pressurized liquid extraction, ultrasonic extraction, and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are employed. nih.govnih.govresearchgate.net The QuEChERS method involves an initial extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. mdpi.com

Table 3: Overview of Extraction Techniques for this compound Analysis

Matrix TypeCommon Extraction/Cleanup MethodsSource
Biological (Adipose, Milk)Solvent Extraction, Gel Permeation Chromatography (GPC), Florisil® Cleanup. nih.gov
Biological (Serum)Hexane Extraction, HPLC Cleanup. nih.gov
Environmental (Water)Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE). weber.hugcms.cz
Environmental (Air)Collection on glass fiber filter, solvent extraction. nih.gov
Food/Environmental (Solids)QuEChERS, Pressurized Liquid Extraction, Ultrasonic Extraction. nih.govnih.govresearchgate.net

Solid-phase extraction (SPE) is a widely used sample preparation technique that has replaced liquid-liquid extraction in many applications due to its efficiency, lower solvent consumption, and potential for automation. gcms.czmdpi.com SPE operates on the same principles as HPLC, using a solid sorbent material packed into a cartridge to selectively adsorb analytes from a liquid sample.

For the analysis of methoxychlor in aqueous samples like drinking water, C18 SPE cartridges are commonly used. nih.gov In this process, the water sample is passed through the cartridge, and the nonpolar methoxychlor molecules are retained on the C18-bonded silica (B1680970) sorbent. Interfering polar compounds pass through to waste. The retained analytes are then eluted from the cartridge with a small volume of an organic solvent. weber.hu An optimized SPE procedure for organochlorine pesticides in water, using a C18 cartridge and eluting with non-chlorinated solvents (acetone and n-hexane), demonstrated excellent recoveries for methoxychlor (106.3%) and eliminated the need for subsequent drying or solvent exchange steps. weber.hu One study reported a recovery of 89% for methoxychlor from drinking water using a C18 SPE method. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a modern analytical technique that serves as an alternative to traditional liquid solvent extraction methods. scispace.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), which possesses properties of both a liquid and a gas above its critical temperature (31°C) and pressure (73 kPa). scispace.comresearchgate.net These properties, including low viscosity and high diffusivity, facilitate efficient and rapid extraction of analytes from complex matrices. scispace.comedpsciences.org SFE is recognized as an environmentally friendly or "green" methodology due to the significant reduction in the use of organic solvents. nih.govmdpi.com

The efficacy of SFE is dependent on several key parameters that can be adjusted to optimize analyte recovery. The density, and therefore the solvating power, of the supercritical fluid can be precisely controlled by altering the pressure and temperature. scispace.comedpsciences.org For nonpolar compounds like this compound, pure supercritical CO₂ is often effective. However, for more polar analytes or to enhance extraction from certain matrices, a polar organic solvent, known as a modifier (e.g., methanol), can be added to the CO₂. researchgate.netnih.gov The selection of an optimal modifier content represents a balance between achieving high extraction efficiency and maintaining selectivity, as higher modifier percentages can lead to the co-extraction of interfering matrix substances. researchgate.net

Studies on the SFE of various pesticides, including organochlorines, from matrices like soil have demonstrated that the best extraction efficiencies are often achieved at high pressures (e.g., 400 bar) and elevated temperatures (e.g., 60°C) with the addition of a modifier like methanol. nih.gov The process can be performed in a static mode, where the fluid fills the extraction cell, or a dynamic mode, where it continuously flows through the sample. edpsciences.org Following extraction, the analytes are collected for analysis by techniques such as gas chromatography (GC). nih.gov Research indicates that SFE methods can achieve high recoveries, often between 80% and 107%, for a range of pesticides. nih.gov

Table 1: Typical Parameters for Supercritical Fluid Extraction of Pesticides

ParameterTypical Range/ValueReference
Supercritical FluidCarbon Dioxide (CO₂) researchgate.net
Pressure15-40 MPa (150-400 bar) nih.gov
Temperature40 - 70°C mdpi.com
ModifierMethanol (e.g., 3%) researchgate.net
Extraction ModeStatic and/or Dynamic edpsciences.org
Typical Recovery80 - 107% nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for isolating organochlorine pesticides like this compound from aqueous samples. researchgate.netsemanticscholar.orgdergipark.org.tr The principle of LLE is based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.com The analyte partitions from the initial solvent (e.g., water) into the extraction solvent in which it is more soluble. env.go.jp

The procedure is commonly carried out using a separatory funnel. epa.gov A measured volume of the aqueous sample is placed in the funnel with a portion of an appropriate organic solvent. epa.gov The mixture is then shaken to facilitate the transfer of the analyte into the organic phase. epa.gov After allowing the layers to separate, the organic extract containing the analyte is collected. epa.gov This process is often repeated multiple times with fresh portions of solvent to maximize recovery. epa.gov

The choice of solvent is critical for efficient extraction. Solvents are selected based on their polarity and ability to dissolve the target analyte while being immiscible with the sample matrix. env.go.jp For semi-volatile and non-volatile organic compounds like methoxychlor, common solvents include hexane, dichloromethane, and ethyl acetate. organomation.comenv.go.jp A mixture of solvents, such as hexane and dichloromethane, can also be employed to optimize extraction. researchgate.netdergipark.org.tr Following extraction, the combined organic phases are often dried, for instance with anhydrous sodium sulfate, and then concentrated before instrumental analysis. dergipark.org.tr

Table 2: Common Solvents Used in Liquid-Liquid Extraction for Organochlorine Pesticides

SolventProperties and UseReference
HexaneA non-polar solvent suitable for extracting non-polar compounds. Often used for organochlorine pesticides. env.go.jpnih.gov
DichloromethaneA versatile solvent with high extraction efficiency for a wide range of non-polar to polar compounds. Its low boiling point facilitates easy concentration. env.go.jp
Ethyl AcetateA moderately polar solvent used for extracting compounds with some degree of polarity. organomation.comenv.go.jp
Hexane:DichloromethaneA solvent mixture used to extract chlorinated hydrocarbon pesticides from water. researchgate.netdergipark.org.tr

Method Validation, Sensitivity, and Specificity in this compound Analysis

Validation of an analytical method is essential to ensure that it is fit for its intended purpose, providing reliable, accurate, and reproducible data. For the analysis of pesticide residues like this compound, method validation involves evaluating several key performance parameters. nih.gov These include selectivity, linearity, accuracy (trueness), precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmhlw.go.jp

Selectivity is the ability of the method to accurately quantify the analyte in the presence of other components in the sample matrix, such as impurities or degradation products. mhlw.go.jp

Linearity demonstrates that the instrumental response is proportional to the analyte concentration over a specific range. scielo.br For organochlorine pesticides, excellent linearity is often achieved in ranges such as 2.5–20 μg/L. researchgate.net

Accuracy is typically assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix. The percentage of the spiked amount recovered by the analysis indicates the trueness of the method. For methoxychlor, recovery values are often in the range of 70-120%. dergipark.org.trresearchgate.net For example, one study reported recoveries for methoxychlor (p,p'- and o,p'-) of 116.5% at a 10 ppb spiking level and 109.3% at a 50 ppb level. dergipark.org.trresearchgate.net

Precision measures the closeness of agreement between independent test results and is usually expressed as the relative standard deviation (RSD). mhlw.go.jp Good precision is indicated by RSD values below 20%. researchgate.net

Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. dergipark.org.tr For methoxychlor analysis in water, detection limits can be as low as 0.041 μg/L using techniques like micellar electrokinetic capillary chromatography. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) methods have reported LOQs for methoxychlor in the low ng/L range. dergipark.org.tr

Table 3: Performance Characteristics of Analytical Methods for Methoxychlor

ParameterTypical Value/RangeReference
Linearity (R²)≥ 0.99 mdpi.com
Accuracy (Recovery)70 - 120% dergipark.org.trscielo.br
Precision (RSD)< 20% researchgate.net
Limit of Detection (LOD)0.041 - 2.0 µg/L mdpi.comnih.gov
Limit of Quantification (LOQ)0.6 - 1.0 ng/mL researchgate.net

Characterization and Analytical Profiles of Technical Grade this compound Impurities

Commercial or technical grade methoxychlor is not a pure substance. It primarily consists of the p,p'-methoxychlor isomer (around 88-90%) but also contains a significant percentage of impurities, typically 10-12%. nih.govcdc.gov Gas chromatography/mass spectrometry (GC/MS) studies have identified more than 50 different impurities, which are by-products of the manufacturing process. nih.govwho.int The specific composition and percentage of these impurities can vary depending on the manufacturing conditions. nih.govcdc.gov

The this compound isomer is itself a major impurity in technical grade methoxychlor. nih.govcdc.gov Analysis of technical grade methoxychlor after recrystallization showed it contained about 76% p,p'-methoxychlor and 24% impurities, which comprised approximately 40 different components. nih.govcdc.gov High-performance liquid chromatography (HPLC) and GC/MS have been used to identify and quantify these components. nih.gov

Among the identified impurities are other isomers, degradation products, and condensation products. nih.govcdc.govwho.int The presence of these impurities is significant as some, like this compound and other metabolites, may possess their own biological activities. cdc.gov

Table 4: Major Impurities Identified in Technical Grade Methoxychlor

Impurity NameAbbreviationPercent (w/w) in Technical Grade ProductReference
1,1,1-Trichloro-2-(2-methoxyphenyl)-2-(4-methoxyphenyl)ethaneThis compound4.03% nih.govcdc.gov
1,1,1,2-Tetrachloro-2-(4-methoxyphenyl)ethane-1.73% nih.govcdc.gov
1,1-Dichloro-2,2-di(4-methoxyphenyl)etheneDMDE0.39% nih.govcdc.gov
Condensation product of p,p'-methoxychlor-0.48% nih.govcdc.gov
Condensation product of this compound-0.40% nih.govcdc.gov
1,2,2,2-Tetrakis(4-methoxybenzyl)ethene-0.50% nih.govcdc.gov
1-Chloro-1,2,2-tris(4-methoxyphenyl)etheneChlorotrianisene (TACE)Not specified cdc.gov

Remediation and Environmental Management Strategies for O,p Methoxychlor Contamination

Bioremediation Approaches for O,P'-Methoxychlor

Bioremediation harnesses the metabolic capabilities of living organisms to degrade or transform environmental pollutants. For this compound, this approach primarily involves the use of microorganisms and plants.

Several bacterial strains have demonstrated the ability to degrade methoxychlor (B150320), including its o,p'-isomer, through various metabolic pathways.

Klebsiella pneumoniae : This bacterium has been shown to effect the reductive dechlorination of methoxychlor.

Aerobacter aerogenes : Under anaerobic conditions, Aerobacter aerogenes (now known as Enterobacter aerogenes) has been observed to degrade methoxychlor.

Bacillus subtilis : While specific studies on the degradation of this compound by Bacillus subtilis are limited, the genus Bacillus is well-regarded for its capacity to degrade a wide array of xenobiotic compounds. conicet.gov.ar Members of this genus are considered potential agents for bioremediation due to their ability to break down various toxic substances. conicet.gov.ar

Streptomyces : Strains of Streptomyces isolated from pesticide-contaminated soils have shown a significant ability to remove and degrade methoxychlor. conicet.gov.ar A consortium of Streptomyces strains (A6, A12, A14, and M7) demonstrated notable methoxychlor removal in both slurry and soil systems. In soil, this consortium achieved significant growth and pesticide removal. Studies have indicated that Streptomyces can facilitate the dechlorination, dehydrogenation, and CN-replacement of methoxychlor. researchgate.net

Table 1: Microbial Degradation of Methoxychlor

Bacterial Strain Degradation Pathway/Action Reference
Klebsiella pneumoniae Reductive dechlorination
Aerobacter aerogenes Anaerobic degradation
Bacillus subtilis General xenobiotic degradation conicet.gov.ar
Streptomyces sp. Removal, degradation, dechlorination, dehydrogenation conicet.gov.arresearchgate.net

Phytoremediation utilizes plants to remove, transfer, stabilize, or degrade contaminants in soil and water. Several plant species have been investigated for their potential to remediate pesticide-contaminated environments.

Cucurbita pepo (Zucchini/Squash) : Species from the Cucurbita genus have been noted for their ability to accumulate hydrophobic organic pollutants. researchgate.net While direct studies on this compound are scarce, research has shown that Cucurbita pepo can phytoextract p,p'-DDE, a persistent metabolite of DDT, which is structurally similar to methoxychlor. researchgate.net This suggests a potential for C. pepo to also take up and translocate this compound.

Lolium perenne (Perennial Ryegrass) : Perennial ryegrass is recognized for its hardiness and tolerance to various pollutants, making it a candidate for phytoremediation. mdpi.com It has been shown to have potential for the phytostabilization of heavy metals and has been used in studies involving other organic pollutants. mdpi.comaloki.hunih.govresearchgate.net Inoculation with beneficial microbes like Streptomyces pactum Act12 has been found to enhance the phytoremediation capabilities of perennial ryegrass for certain contaminants. walshmedicalmedia.com

Medicago sativa (Alfalfa) : Alfalfa is a deep-rooted, high-biomass plant that has been widely studied for its phytoremediation potential for both heavy metals and organic pollutants. aensiweb.comnih.govfrontiersin.org Its extensive root system creates a favorable environment for microbial activity in the rhizosphere, which can enhance the degradation of contaminants. gitisa.it Alfalfa has been successfully used in the phytoremediation of soils contaminated with petroleum hydrocarbons and has shown potential for the remediation of other persistent organic pollutants. nih.govresearchgate.net

Table 2: Plant Species with Phytoremediation Potential for Organic Pollutants

Plant Species Common Name Relevant Research Reference
Cucurbita pepo Zucchini/Squash Phytoextraction of DDE and other pesticides. researchgate.netresearchgate.netcomu.edu.tr
Lolium perenne Perennial Ryegrass Phytoremediation of heavy metals and other organic pollutants. mdpi.comaloki.hunih.govresearchgate.netwalshmedicalmedia.com
Medicago sativa Alfalfa Phytoremediation of heavy metals and petroleum hydrocarbons. aensiweb.comnih.govfrontiersin.orggitisa.itnih.govresearchgate.net

The efficiency of bioremediation can be significantly influenced by environmental conditions. Key factors include:

Temperature : The rate of microbial degradation is often temperature-dependent, with warmer conditions generally favoring higher metabolic activity up to an optimal point.

Electron Donors : In anaerobic environments, the addition of a suitable electron donor is often necessary to facilitate the reductive dechlorination of chlorinated compounds like this compound.

Sequential Aerobic/Anaerobic Conditions : A combination of anaerobic and aerobic treatment can be more effective for complete degradation. The initial anaerobic phase promotes dechlorination, breaking the parent molecule into less chlorinated and more readily biodegradable intermediates. A subsequent aerobic phase can then lead to the complete mineralization of these intermediates.

Physicochemical Remediation Technologies for this compound

Physicochemical methods provide alternative or complementary approaches to bioremediation for the treatment of this compound contamination.

Adsorption is a surface phenomenon where contaminants are removed from a liquid or gas phase by accumulating on the surface of a solid material.

Zeolites : These crystalline aluminosilicate (B74896) minerals possess a porous structure that can trap and adsorb organic molecules. The adsorption capacity of zeolites for pesticides can be influenced by their pore size and can be enhanced through modification, for example, with surfactants. nih.gov

Clay Minerals : Natural and modified clay minerals have been extensively studied for the adsorption of pesticides. mdpi.comencyclopedia.pub The adsorption capacity is dependent on the type of clay, its surface chemistry, and the chemical properties of the pesticide. mdpi.comjwent.netmdpi.comresearchgate.net

Biochar and Activated Carbon : These carbonaceous materials are known for their high surface area and porosity, making them effective adsorbents for a wide range of organic pollutants, including pesticides.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Photodechlorination : This process involves the use of light energy to break the carbon-chlorine bonds in chlorinated compounds.

Photocatalysis with TiO₂ : Titanium dioxide (TiO₂) is a widely used photocatalyst. When irradiated with UV light, TiO₂ generates highly reactive oxygen species, such as hydroxyl radicals, which can degrade a wide range of organic pollutants, including pesticides. nih.govnih.gov The efficiency of TiO₂ photocatalysis can be affected by factors such as pH and the presence of other substances in the water. nih.gov Immobilizing TiO₂ on a substrate like silica (B1680970) gel can be an effective method for treating contaminated water. scirp.org

Soil Washing and Solvent Extraction Techniques

Soil washing and solvent extraction are ex-situ remediation techniques that involve the removal of contaminants from excavated soil. These methods are particularly relevant for organochlorine pesticides like this compound, which exhibit strong adsorption to soil particles.

Soil Washing

Soil washing is a water-based process that uses mechanical action to scrub soils and separate contaminant particles. The primary principle is that most organic and inorganic contaminants, including pesticides, tend to bind to finer soil particles like clay and silt. By separating these fine particles from the coarser sand and gravel, the contaminants can be concentrated into a smaller volume for further treatment or disposal, while the cleaned, coarser fraction can potentially be returned to the site. The effectiveness of soil washing is influenced by the soil type, with a higher efficiency observed in soils with a larger proportion of coarse particles like sand and gravel. epa.gov The process can be enhanced by the addition of chemical agents to the wash water to help dissolve or suspend the contaminants.

Solvent Extraction

Solvent extraction is a remediation technology that utilizes an organic solvent to separate hazardous contaminants from soil, sludge, and sediments. This technique is particularly applicable to organic wastes and has been shown to be effective for treating soils contaminated with pesticides. researchgate.net The process does not destroy the waste but concentrates the contaminants into a smaller volume, which can then be treated or disposed of. The choice of solvent is critical and depends on the specific contaminants. For chlorinated compounds, various solvent systems have been investigated. For instance, a mixture of ethyl acetate, acetone, and water has been used for the extraction of chlorobenzene (B131634) from soil. researchgate.net

Recent research has focused on optimizing solvent extraction methods for pesticides like methoxychlor. One study developed and validated extraction and preconcentration techniques for methoxychlor and its metabolite from water and aquifer slurry samples. The study reported high recovery rates using both solid-phase extraction (SPE) and liquid-solid extraction (LSE). ub.edu Another study optimized an ultrasonic solvent extraction procedure for the determination of various organochlorine pesticides, including methoxychlor, in soil samples. This method demonstrated high recovery rates and was comparable in efficiency to traditional methods like shake-flask and soxhlet extraction. researchgate.net

The following table summarizes the findings of a study on the extraction of methoxychlor from aquifer slurries using a liquid-solid extraction (LSE) method.

Table 1: Efficiency of Liquid-Solid Extraction for Methoxychlor from Aquifer Slurries

Parameter Value
Extraction Method Liquid-Solid Extraction (LSE)
Solvents Used Hexane (B92381), Methanol, Milli-Q water
Sample Type Aquifer slurry
Target Analyte Methoxychlor
Reported Recovery 87% ± 13%
Target Analyte Methoxychlor Olefin (metabolite)
Reported Recovery 106% ± 14%

Data sourced from a study on novel extraction methods for methoxychlor. ub.edu

Another study focused on ultrasonic solvent extraction for a range of organochlorine pesticides, providing valuable data on the efficacy of this technique.

Table 2: Performance of Ultrasonic Solvent Extraction for Methoxychlor in Soil

Parameter Value
Extraction Method Ultrasonic Solvent Extraction
Solvents Used Petroleum ether/acetone (1/1 v/v)
Sample Type Fortified soil
Target Analyte Methoxychlor
Recovery Rate >88%
Limit of Detection (LOD) 2.5 µg/kg
Limit of Quantification (LOQ) 7.5 µg/kg

Data sourced from a study on ultrasonic solvent extraction of organochlorine pesticides from soil. researchgate.net

Containment Technologies for Contaminated Sites (e.g., Hydraulic Barriers, Physical Barriers)

Containment technologies are employed to prevent the migration of contaminants from a contaminated site, thereby protecting surrounding soil and groundwater. These strategies are crucial for managing sites where the complete removal of the contaminant is not feasible.

Hydraulic Barriers

Hydraulic barriers are created by pumping groundwater to control its flow. This can involve extracting contaminated groundwater to prevent its further spread or injecting clean water to create a hydraulic divide that directs the contaminant plume. These systems are often used in conjunction with other remediation technologies, such as pump-and-treat systems, where the extracted water is treated to remove contaminants.

Physical Barriers

Physical barriers are impermeable or low-permeability walls installed in the subsurface to physically block the movement of groundwater and contaminants. Common types of physical barriers include slurry walls and sheet pile walls.

Slurry Walls: These are constructed by excavating a trench and backfilling it with a low-permeability material, such as a soil-bentonite or cement-bentonite mixture. These walls can effectively contain contaminated groundwater.

Sheet Pile Walls: These consist of interlocking sections of steel or other materials that are driven into the ground to form a continuous barrier.

In one case study, metal sheet piles were emplaced to a depth of six meters below the ground surface to physically contain an aquifer contaminated with 1,2-dichloropropane, limiting further migration of the contaminant. evonik.com

Regulatory Science, Policy, and International Governance of O,p Methoxychlor

National and Regional Regulatory Frameworks and Restrictions on O,P'-Methoxychlor Use (e.g., USA, EU)

Regulatory actions at the national and regional levels have been pivotal in phasing out the use of methoxychlor (B150320).

United States of America (USA):

In the United States, the Environmental Protection Agency (EPA) has undertaken a comprehensive review of methoxychlor, leading to its eventual phase-out. In a 2004 Reregistration Eligibility Decision (RED), the EPA determined that methoxychlor was not eligible for reregistration. epa.gov This decision was based on significant data gaps in the information required for a full risk assessment and the voluntary cancellation of the technical product by its manufacturer. epa.gov The EPA expressed significant concerns about its endocrine-disrupting effects and its classification as a persistent, bioaccumulative, and toxic (PBT) chemical. epa.govpops.int

All pesticide products containing methoxychlor were suspended in the year 2000, and a process of voluntary cancellation was initiated. epa.gov Furthermore, in July 2002, the EPA revoked all 79 tolerances for residues of methoxychlor in food products, rendering any food containing its residues as adulterated under the Federal Food, Drug, and Cosmetic Act (FFDCA). epa.gov The Occupational Safety and Health Administration (OSHA) had set a Permissible Exposure Limit (PEL) for methoxychlor in the air at 15 mg/m³ over an 8-hour workday. pops.intnih.gov

European Union (EU):

The European Union has also implemented stringent measures to control and eliminate the use of methoxychlor. The use of methoxychlor in plant protection products was phased out by 2003, and as a biocide by 2006. pops.int Some member states had already instituted bans prior to these dates. pops.int

More recently, in alignment with its international commitments under the Stockholm Convention, the EU has taken further steps to prohibit methoxychlor. useforesight.ioeuropa.eu In July 2024, the European Commission adopted a delegated regulation to amend Regulation (EU) 2019/1021 on persistent organic pollutants (POPs), officially adding methoxychlor to Annex I. useforesight.ioglobalnorm.de This inclusion effectively bans the manufacturing, placing on the market, and use of methoxychlor within the EU. useforesight.ioeuropa.eu The regulation establishes a stringent concentration limit for methoxychlor as an unintentional trace contaminant in substances, mixtures, and articles at 0.01 mg/kg. useforesight.iouseforesight.io This regulation became effective immediately upon adoption, requiring all EU member states to enforce the prohibition. useforesight.io

Regulatory Timeline for Methoxychlor (USA & EU)

YearJurisdictionRegulatory ActionReference
2000USASuspension of all pesticide products containing methoxychlor. epa.gov
2002EUBan on the production of methoxychlor. pops.int
2002USARevocation of all food tolerances for methoxychlor residues. epa.gov
2003EUPhase-out of methoxychlor in plant protection products. pops.int
2004USADetermined ineligible for reregistration by the EPA, leading to a complete phase-out. epa.govpops.intbrsmeas.org
2006EUPhase-out of methoxychlor as a biocide. pops.int
2024EUAdded to Annex I of the POPs Regulation (EU) 2019/1021, resulting in a complete ban. useforesight.ioglobalnorm.de

International Conventions and Agreements Addressing this compound as a Persistent Organic Pollutant (e.g., Stockholm Convention, OSPAR Commission)

International cooperation has been crucial in addressing the global risks posed by this compound.

Stockholm Convention on Persistent Organic Pollutants:

The Stockholm Convention is a global treaty aimed at protecting human health and the environment from POPs. In May 2019, the European Union submitted a proposal to list methoxychlor in Annex A of the Convention, which calls for the elimination of production and use. pops.intun.orgmhlw.go.jp The Persistent Organic Pollutants Review Committee (POPRC) reviewed the proposal and concluded that methoxychlor met the screening criteria for a POP, as it is persistent, bioaccumulative, toxic, and prone to long-range environmental transport. brsmeas.orgun.orgmhlw.go.jp

At the eleventh meeting of the Conference of the Parties to the Stockholm Convention in May 2023, a decision was made to list methoxychlor in Annex A to the Convention without any specific exemptions. useforesight.ioeuropa.eu This listing obligates all parties to the convention to take measures to eliminate the production and use of methoxychlor. pops.int

OSPAR Commission:

The OSPAR Commission, which governs international cooperation on the protection of the marine environment of the North-East Atlantic, identified methoxychlor as a chemical of concern early on. ospar.org In 2000, the OSPAR Commission included methoxychlor in its List of Chemicals for Priority Action due to its hazardous properties. pops.intun.org This listing prompted further investigation and monitoring of the substance within the OSPAR maritime area. ospar.org

International Listings and Agreements for Methoxychlor

YearConvention/AgreementActionReference
2000OSPAR CommissionIncluded in the List of Chemicals for Priority Action. pops.intun.org
2023Stockholm ConventionListed in Annex A for elimination of production and use. useforesight.iopops.int

Risk Assessment Methodologies for Endocrine Disrupting Chemicals and Persistent, Bioaccumulative, and Toxic (PBT) Substances

The classification of this compound as an endocrine disruptor and a PBT substance necessitates specialized risk assessment methodologies.

Endocrine Disrupting Chemicals (EDCs):

The risk assessment of EDCs like this compound focuses on their potential to interfere with the endocrine systems of humans and wildlife. Studies have shown that methoxychlor and its metabolites can exhibit estrogenic activity, potentially leading to reproductive and developmental effects. researchgate.netnih.govepa.gov The EPA's Endocrine Disruptor Screening Program (EDSP) utilizes a variety of assays to identify chemicals that have the potential to interact with the estrogen, androgen, and thyroid hormonal systems. epa.gov Risk assessment for EDCs considers not only traditional toxicological endpoints but also subtle effects on hormonal pathways that can occur at low doses.

Persistent, Bioaccumulative, and Toxic (PBT) Substances:

PBT substances are of high concern because they remain in the environment for long periods, accumulate in organisms, and can cause toxic effects. pops.inteuropa.eu The risk assessment for PBTs, as outlined in frameworks like the EU's REACH regulation, involves a systematic evaluation of a substance's properties against specific criteria for persistence, bioaccumulation, and toxicity. europa.euecetoc.org

Persistence (P): Assessed by measuring the substance's half-life in various environmental compartments like water, soil, and sediment.

Bioaccumulation (B): Determined by the bioconcentration factor (BCF) in aquatic organisms, which measures the substance's tendency to accumulate in living tissues to levels higher than in the surrounding environment.

Toxicity (T): Evaluated through long-term toxicity studies on organisms representing different trophic levels, such as fish, daphnids, and algae. ecetoc.org

For substances that meet the PBT criteria, the traditional risk assessment approach of comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC) may be insufficient due to the uncertainties associated with long-term exposure and accumulation. europa.euecetoc.org Therefore, risk management for PBT substances often focuses on minimizing or eliminating their release into the environment. europa.eu

Development and Promotion of Environmentally Sound Alternatives and Integrated Pest Management (IPM)

The phasing out of this compound has spurred the development and promotion of safer alternatives and more holistic pest control strategies.

Integrated Pest Management (IPM):

IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. brsmeas.orgservice.gov.uktoxicfreefuture.org Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are aimed at removing the target organism with minimal disruption to the ecosystem. toxicfreefuture.orgnih.gov IPM programs prioritize non-chemical methods and represent a sustainable approach to pest management. service.gov.ukfao.org

Chemical and Non-Chemical Alternatives:

A range of alternatives to methoxychlor have been identified, although their suitability may vary depending on the specific pest, crop, and local conditions. brsmeas.org

Chemical Alternatives: These include other classes of pesticides such as pyrethroids, avermectins, neonicotinoids, and organophosphates. However, the potential human health and environmental impacts of these alternatives must also be carefully considered. brsmeas.org

Non-Chemical Alternatives: These are generally preferred and include:

Biological control systems: Utilizing natural predators and parasitoids to control pest populations. brsmeas.orgfao.org

Botanical preparations: Using plant-derived substances for pest control. brsmeas.org

Agroecological practices: Techniques like crop rotation, intercropping, and maintaining soil health to enhance the natural resilience of agricultural systems to pests. service.gov.ukfao.org

Physical and mechanical methods: Including the use of traps, barriers, and manual removal of pests. fao.org

The widespread availability and use of these alternatives suggest that the global substitution of methoxychlor is technically and economically feasible. brsmeas.org

Examples of Alternatives to Methoxychlor

CategoryExamplesDescriptionReference
Integrated Pest Management (IPM)Monitoring, crop rotation, use of resistant varieties, biological control.An ecosystem-based strategy focusing on long-term pest prevention. brsmeas.orgservice.gov.uktoxicfreefuture.org
Chemical AlternativesPyrethroids, Neonicotinoids, OrganophosphatesAlternative classes of synthetic pesticides. brsmeas.org
AvermectinsA class of insecticides derived from soil microorganisms. brsmeas.org
Non-Chemical AlternativesBiological ControlUse of natural enemies like predators and parasitoids. brsmeas.orgfao.org
Agroecological PracticesCrop rotation, intercropping, mulching, maintaining soil health. service.gov.ukfao.org
Physical MethodsTraps, barriers, thermal treatments. fao.org

Table of Compound Names

Common Name/SynonymIUPAC Name
This compound1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
p,p'-Methoxychlor1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-methoxybenzene)
MethoxychlorRefers to any possible isomer of dimethoxydiphenyltrichloroethane or any combination thereof.
DDT1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorobenzene)
Dicofol2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol
Endosulfan6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine 3-oxide
Dechlorane Plus1,2,3,4,7,8,9,10,13,13,14,14-Dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro-1,4:7,10-dimethanodibenzo[a,e]cyclooctene
UV-3282-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
Flutamide2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Estradiol(17β)-Estra-1,3,5(10)-triene-3,17-diol
Testosterone (B1683101)(17β)-17-Hydroxyandrost-4-en-3-one
2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE)4,4'-(2,2,2-Trichloroethane-1,1-diyl)diphenol
PyrethroidsA class of synthetic insecticides based on the structure of natural pyrethrins.
AvermectinsA class of macrocyclic lactone derivatives with insecticidal and anthelmintic properties.
NeonicotinoidsA class of neuro-active insecticides chemically similar to nicotine.
OrganophosphatesA class of insecticides that act by inhibiting the enzyme acetylcholinesterase.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting O,P'-Methoxychlor in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantifying this compound due to its sensitivity to chlorinated compounds. Sample preparation typically involves solid-phase extraction (SPE) for water matrices or Soxhlet extraction for sediments, followed by cleanup with Florisil columns to remove interfering substances . Calibration curves should include matrix-matched standards to account for matrix effects. Quality control requires spiked recovery tests (70–120% acceptable range) and comparison with certified reference materials .

Q. What experimental protocols are recommended for assessing this compound toxicity in aquatic organisms?

  • Methodological Answer : Follow OECD Test No. 203 (Fish Acute Toxicity Test) or OECD Test No. 211 (Daphnia magna Reproduction Test). Key parameters include:

  • Exposure concentrations: 0.1–100 µg/L, based on environmental relevance .
  • Endpoints: LC50 (lethality), EC50 (immobilization), or sublethal effects (e.g., oxidative stress biomarkers like glutathione peroxidase activity).
  • Controls: Use solvent controls (e.g., acetone ≤ 0.01% v/v) to isolate solvent effects .

Q. How does this compound’s environmental persistence compare to its structural analogs (e.g., DDT)?

  • Methodological Answer : Conduct aerobic/anaerobic soil degradation studies under controlled laboratory conditions (ISO 11266). Measure half-life (t½) using first-order kinetics. This compound exhibits shorter t½ (30–60 days) than DDT (2–15 years) due to methoxy groups enhancing microbial degradation. Validate with HPLC-UV and confirm metabolite identity via LC-QTOF-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic effects of this compound across species?

  • Methodological Answer : Discrepancies often arise from interspecies metabolic differences. Apply a tiered approach:

In vitro : Compare metabolic activation using liver microsomes (e.g., rat vs. human CYP450 isoforms) .

In vivo : Use transgenic models (e.g., humanized CYP2B6 mice) to assess species-specific neurotoxicity pathways.

Data normalization : Express dose-response relationships as body-weight-adjusted ED50 values .

Q. What statistical models are optimal for analyzing longitudinal neurobehavioral data in this compound exposure studies?

  • Methodological Answer : Dynamic latent trait models (DLTMs) are recommended for multidimensional longitudinal data. These models:

  • Account for measurement errors via generalized linear submodels.
  • Incorporate age-specific latent traits and dose-dependent transitions (e.g., motor activity changes in rodents).
  • Use Bayesian Markov chain Monte Carlo (MCMC) algorithms for posterior computation .

Q. How can adsorption-based removal methods for this compound be optimized in wastewater treatment?

  • Methodological Answer :

  • Adsorbent selection : Chemically activated carbon slurry (e.g., H3PO4 activation) achieves 36 mg/g uptake at pH 6.5 .
  • Kinetic modeling : Apply pseudo-second-order rate equations to identify pore diffusion as the rate-limiting step.
  • Column optimization : Use Thomas model parameters (e.g., bed depth service time) to scale batch adsorption data to continuous flow systems .

Q. What strategies improve reproducibility in synthesizing and characterizing this compound metabolites?

  • Methodological Answer :

  • Synthesis : Use Schlenk-line techniques under argon to prevent oxidation.
  • Characterization : Combine NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for structural elucidation.
  • Purity validation : Report HPLC purity ≥95% with photodiode array detection (210–400 nm) .

Methodological Guidelines for Data Reporting

  • Experimental section clarity : Describe synthetic procedures, analytical conditions, and statistical models in sufficient detail for replication .
  • Data contradiction analysis : Use funnel plots or sensitivity analyses to assess publication bias in meta-analyses .
  • Ethical compliance : Adhere to OECD guidelines for humane endpoints in animal studies and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.